Benz(a)anthracene (BaA) is a well-studied carcinogen, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) []. Due to its ability to induce tumors in various animal models, it serves as a crucial tool in:
BaA is a ubiquitous environmental pollutant found in cigarette smoke, coal tar, and certain foods []. Its presence in the environment can be detrimental to various ecosystems. Research using BaA helps scientists understand:
Due to its well-defined structure and chemical properties, BaA serves as a model compound in various scientific studies. These include:
While not its primary use, BaA possesses unique physical and chemical properties that have limited applications in material science research. These include:
Benz(a)anthracene is a polycyclic aromatic hydrocarbon with the chemical formula . It is primarily produced during the incomplete combustion of organic materials, making it a common contaminant in environments exposed to combustion processes, such as vehicle exhaust, tobacco smoke, and coal tar. Benz(a)anthracene is recognized as a probable human carcinogen due to its presence in various environmental sources, including grilled foods and industrial emissions .
Benz(a)anthracene exhibits significant biological activity, particularly its carcinogenic properties. It is bioactivated in the body through metabolic processes that convert it into reactive intermediates, such as diol epoxides. These metabolites can bind irreversibly to DNA, leading to mutations and potentially resulting in cancer . Studies have demonstrated that benz(a)anthracene's toxicity is mediated by its ability to form these electrophilic metabolites that interact with cellular macromolecules.
Although benz(a)anthracene is not commercially produced on a large scale, it can be synthesized through various laboratory methods:
Benz(a)anthracene has limited applications primarily restricted to research settings. Its uses include:
Research has focused on the interaction of benz(a)anthracene with various biological systems:
Benz(a)anthracene belongs to a larger class of polycyclic aromatic hydrocarbons. Here are some similar compounds along with a comparison highlighting benz(a)anthracene's uniqueness:
Compound Name | Molecular Formula | Carcinogenicity | Unique Features |
---|---|---|---|
Pyrene | Yes | Less potent than benz(a)anthracene; fewer rings | |
Anthracene | Yes | Simpler structure; less complex metabolic pathways | |
Benzo[a]pyrene | Yes | More extensively studied for its carcinogenic effects | |
Phenanthrene | Possible | Lower molecular weight; less toxic |
Benz(a)anthracene stands out due to its specific structural arrangement and higher potency as a carcinogen compared to some of its analogs. Its unique position within the polycyclic aromatic hydrocarbons makes it a significant subject of study for understanding environmental health risks associated with combustion products .
Benz(a)anthracene was first isolated in the 1930s during investigations into the byproducts of incomplete combustion processes. Early studies recognized its presence in coal tar and soot, linking it to industrial emissions [1] [4]. By the mid-20th century, advancements in chromatographic techniques enabled its purification and structural elucidation, confirming its tetracyclic framework consisting of three fused benzene rings and one anthracene-like moiety [1].
A pivotal moment in its history came with the discovery of its carcinogenic potential. In 1983, the International Agency for Research on Cancer (IARC) classified benz(a)anthracene as a Group 2A carcinogen ("probably carcinogenic to humans") based on evidence of tumorigenicity in animal models and mutagenicity in bacterial assays [3]. This classification spurred further research into its metabolic activation pathways, particularly its conversion into diol epoxide intermediates via cytochrome P450 enzymes [6].
Benz(a)anthracene belongs to the PAH family, characterized by fused aromatic rings lacking heteroatoms or substituents [4]. Its structure distinguishes it from simpler PAHs like naphthalene (two rings) and anthracene (three rings), as well as from its isomer benz(b)anthracene, where ring fusion occurs at different positions [1]. The "bay-region" hypothesis, proposed by Jerina et al. (1978), highlights the significance of its angular ring arrangement in facilitating electrophilic attack and metabolic activation [6].
Compound | Number of Rings | Bay-Region Presence | Molecular Formula |
---|---|---|---|
Naphthalene | 2 | No | C₁₀H₈ |
Anthracene | 3 | No | C₁₄H₁₀ |
Benz(a)anthracene | 4 | Yes | C₁₈H₁₂ |
Benzo(a)pyrene | 5 | Yes | C₂₀H₁₂ |
The bay-region diol epoxides of benz(a)anthracene are central to its reactivity. These intermediates form covalent adducts with DNA, primarily targeting guanine residues, which disrupt replication and repair mechanisms [6]. Microbial degradation studies reveal alternative pathways: soil bacteria such as Sphingomonas and Mycobacterium spp. oxidize benz(a)anthracene at the 1,2- and 8,9-positions, yielding metabolites like 2-hydroxy-3-naphthoic acid and single-ring aromatic compounds [2].
Benz(a)anthracene is ubiquitously generated through anthropogenic and natural combustion processes, including fossil fuel combustion, biomass burning, and tobacco smoke [1] [4]. It persists in soil and sediments due to its hydrophobicity (log Kₒw ≈ 5.6), with concentrations highest near industrial sites and urban areas [6]. Atmospheric transport facilitates its global dispersion, with particulate-bound PAHs depositing into aquatic ecosystems via wet and dry deposition.
Recent studies demonstrate the potential for bioremediation using PAH-degrading microorganisms. Strain KK22, a soil bacterium isolated from diesel-contaminated sites, metabolizes benz(a)anthracene via dual oxidative pathways:
These intermediates undergo further breakdown into single-ring compounds, which are mineralized into CO₂ and H₂O. This pathway, elucidated through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), highlights the role of dioxygenase enzymes in ring fission [2].
Benz(a)anthracene bioaccumulates in aquatic organisms, particularly benthic invertebrates and fish, due to its lipophilicity. Laboratory studies show that chronic exposure disrupts endocrine function and impairs reproductive success in model species like Daphnia magna [6]. However, field observations indicate that microbial degradation and photochemical oxidation mitigate its persistence, with half-lives ranging from weeks in surface waters to years in anoxic sediments [4].
Fossil fuel combustion represents one of the primary anthropogenic sources of benz(a)anthracene emissions. Human use of fossil fuels and derived products constitutes one of the main sources of benz(a)anthracene in the environment [1]. Coal combustion and petroleum-derived products are particularly significant contributors, with coke oven emissions representing a major historical source of environmental contamination [1] [6] [7].
High-temperature coking of coal, carried out in batch-operated coke ovens at temperatures of 1000-1300°C for 15-30 hours, is associated with higher levels of exposure to polycyclic aromatic hydrocarbons than low-temperature processes [6]. The coking process produces metallurgical coke, coke-oven gas, and liquid by-products, all of which contain varying concentrations of benz(a)anthracene [6] [7].
Industrial processes contributing to benz(a)anthracene emissions include iron and steel works, coke manufacturing, asphalt production, wood preservation, ship protection, and petroleum cracking [1]. However, most of these industries have improved their processes or reduced or stopped the use of polycyclic aromatic hydrocarbon-containing products, resulting in highly reduced current emissions compared to the past [1].
Automotive emissions from both gasoline and diesel engines represent significant sources of benz(a)anthracene [8] [9]. Benz(a)anthracene is found in both gasoline and diesel exhaust, with diesel engines typically producing higher particulate-phase polycyclic aromatic hydrocarbon emissions than gasoline engines [8]. The compound is present in commercial diesel fuels and is emitted in both gas and particulate phases during combustion [8].
In urban environments, vehicle emissions contribute substantially to polycyclic aromatic hydrocarbon pollution. A year-long sampling campaign in Athens, Greece, found that diesel and oil contributed 33% and gasoline 29% of polycyclic aromatic hydrocarbon urban air pollution [10].
Biomass burning represents a major source of benz(a)anthracene emissions globally. Wood burning and combustion of other biofuels contribute more than half of annual global polycyclic aromatic hydrocarbon emissions, particularly due to biofuel use in developing countries [10]. The Athens study found wood burning responsible for 31% of polycyclic aromatic hydrocarbon urban air pollution and nearly half (43%) of annual polycyclic aromatic hydrocarbon cancer risk potential [10].
Emission factors for polycyclic aromatic hydrocarbons from biomass burning vary considerably depending on burning conditions and fuel type. Total polycyclic aromatic hydrocarbon yields from biomass burning range from 5 to 683 mg/kg, with emission factors for total polycyclic aromatic hydrocarbons ranging from 84.5 to 344 mg/kg for residential biomass burning [11] [12]. Carbonization of biomass can significantly reduce emissions, with carbonized maize and wheat showing approximately 85-88% lower polycyclic aromatic hydrocarbon emissions than unpretreated biomass [13].
Indoor biomass burning for residential heating and cooking creates particularly high exposure scenarios. Studies have shown that polycyclic aromatic hydrocarbon concentrations during cooking periods can be 8.13 times higher in summer and 4.41 times higher in winter compared to non-cooking periods [13]. Indoor concentrations during heating periods can be 76.3 times higher than non-heating periods [13].
Food processing and high-temperature cooking methods generate significant amounts of benz(a)anthracene [14] [15]. Processing methods such as smoking, grilling, barbecuing, and high-temperature cooking create polycyclic aromatic hydrocarbons through incomplete combustion and pyrolysis processes [14] [15].
Contamination of vegetable oils with polycyclic aromatic hydrocarbons typically occurs during technological processes like direct fire drying, where combustion products may come into contact with oil seeds or oil [14]. Grilled and smoked meats show particularly elevated levels, with concentrations as high as 200 µg/kg found in smoked fish and meat, and 130 µg/kg reported in barbecued meat [14].
Natural sources of benz(a)anthracene include vegetation fires and volcanic emissions, although these represent a negligible contribution compared to anthropogenic sources [1] [10] [16]. Natural wildfires may result from incomplete combustion of organic matter, and substantially higher concentrations have been measured in regions with extensive natural fire activity [10].
Volcanic eruptions may emit polycyclic aromatic hydrocarbons, though this represents a minor source globally [10] [16]. The natural emission sources are generally less important than anthropogenic sources in terms of overall environmental loading [16].
Benz(a)anthracene demonstrates widespread atmospheric distribution with typical concentrations in urban ambient air ranging from 1 to 30 ng/m³ [1]. Canadian monitoring data from 2011 shows median outdoor air concentrations ranging from 0.00012 µg/m³ in Saskatchewan and Newfoundland to 0.00030 µg/m³ in British Columbia, with a national median of 0.00021 µg/m³ [17].
The atmospheric fate of benz(a)anthracene depends on its phase distribution. Gas-phase polycyclic aromatic hydrocarbons generally have atmospheric lifetimes of less than a day, whereas particle-associated polycyclic aromatic hydrocarbons may persist for weeks and undergo long-range atmospheric transport [1] [18]. This differential atmospheric persistence enables trans-Pacific transport, with studies documenting transport from Asian sources to North America [19] [18].
Benz(a)anthracene is widely detected in aquatic environments, with concentrations in surface water typically ranging from 1 to 50 ng/L in uncontaminated areas, and higher concentrations in contaminated areas [1]. Most polycyclic aromatic hydrocarbons in water originate from surface runoff, particularly in urban areas, atmospheric fallout, and industrial effluents [1].
Sediment contamination shows wide variability depending on proximity to sources. Studies report concentrations ranging from 0.13 to 19.6 µg/kg in marine sediments and 0.01 to 1200 µg/kg in freshwater sediments [20] [21]. Canadian sediment quality guidelines establish interim sediment quality guidelines and probable effect levels for benz(a)anthracene in both marine and freshwater environments [22].
Soil concentrations of benz(a)anthracene vary dramatically based on location and proximity to sources. Background concentrations in uncontaminated soils are typically low, but concentrations near highways and industrial sites can be elevated significantly. Close to emission sources such as motorways, very high concentrations are detected in surface soil layers, with contamination decreasing with depth [14].
The compound's high log KOW value of 5.91 and strong adsorption to organic matter result in accumulation in soil and sediment [23]. When present in soil, benz(a)anthracene will volatilize or solubilize very slowly due to its low volatility and water solubility [5].
Indoor concentrations of benz(a)anthracene are significantly influenced by indoor sources, particularly wood burning for heating, cooking activities, and environmental tobacco smoke [17]. Indoor air concentrations typically range from 0.002 to 0.056 µg/m³, generally higher than outdoor concentrations [17]. House dust concentrations range from 0.087 to 0.45 µg/g, with environmental tobacco smoke identified as a major contributor [17].
Benz(a)anthracene demonstrates significant bioaccumulation potential in aquatic organisms. Bioaccumulation factors range from 12,400 L/kg in fish to 32,800 L/kg in molluscs [23]. However, biomagnification studies indicate trophic dilution rather than magnification, with trophic magnification factors ranging from 0.20 to 0.52 in different marine ecosystems [23].
The compound's environmental persistence and bioaccumulation potential result in its widespread distribution in food webs. It accumulates in lipid-rich tissues due to its high hydrophobicity (log KOW = 5.91) and has high sorption capacity on particles and organic matter [24].
Health Hazard;Environmental Hazard